molecular formula C12H22N2O6 B13911909 tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid

tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid

Cat. No.: B13911909
M. Wt: 290.31 g/mol
InChI Key: WBALXINMGJMQJV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid: is a chemical compound with the molecular formula C14H27N3O3.C2H2O4. It is an intermediate used in the synthesis of various pharmaceuticals, particularly in the preparation of anticoagulant drugs such as edoxaban .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents used in these reactions include hydrogen, oxygen, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. In the case of its use in anticoagulant drugs, it inhibits the activity of factor Xa, an enzyme crucial for blood clotting. This inhibition prevents the formation of blood clots, making it useful in the treatment and prevention of thromboembolic disorders.

Properties

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)

InChI Key

WBALXINMGJMQJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O

Origin of Product

United States

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